1-(3-Formylphenyl)piperazine
Overview
Description
Preparation Methods
The synthesis of 1-(3-Formylphenyl)piperazine can be achieved through several routes. One common method involves the reaction of 1-(3-nitrophenyl)piperazine with a reducing agent to convert the nitro group to an amine, followed by formylation to introduce the formyl group . Another approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, which has been shown to yield protected piperazines in high yields . Industrial production methods often involve optimized reaction conditions to ensure high purity and yield, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
1-(3-Formylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure settings to optimize reaction rates and yields . Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazines .
Scientific Research Applications
1-(3-Formylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(3-Formylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and neurotransmission .
Comparison with Similar Compounds
1-(3-Formylphenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Formylphenyl)piperazine: Similar structure but with the formyl group in the para position, which can affect its reactivity and binding properties.
1-(3-Nitrophenyl)piperazine: Contains a nitro group instead of a formyl group, leading to different chemical reactivity and biological activity.
1-(3-Hydroxyphenyl)piperazine: Features a hydroxyl group, which can influence its solubility and interaction with biological targets
The uniqueness of this compound lies in its specific combination of the piperazine ring and the formyl group, which provides distinct chemical and biological properties that can be leveraged in various applications .
Properties
IUPAC Name |
3-piperazin-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-9-10-2-1-3-11(8-10)13-6-4-12-5-7-13/h1-3,8-9,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLIVHYKFDFVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584670 | |
Record name | 3-(Piperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-56-3 | |
Record name | 3-(1-Piperazinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870703-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Piperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Formylphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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